molecular formula C15H13F3N2O2S B2901138 Ethyl 2-((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)acetate CAS No. 339101-32-5

Ethyl 2-((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)acetate

Cat. No.: B2901138
CAS No.: 339101-32-5
M. Wt: 342.34
InChI Key: UOUAPOAILXLAQY-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)acetate is a synthetic organic compound known for its unique chemical structure. This compound is of interest in various fields due to its potential applications in chemistry, biology, medicine, and industry. It features a pyrimidine ring substituted with a trifluoromethylphenyl group and an ethyl ester moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)acetate generally involves multi-step procedures. A typical synthetic route might include:

  • Preparation of the Pyrimidine Intermediate: : Starting from a suitable pyrimidine precursor, the 5-position can be functionalized with the desired trifluoromethylphenyl group through a nucleophilic aromatic substitution or metal-catalyzed coupling reaction.

  • Formation of the Sulfanyl Group: : Introduction of the sulfanyl group at the 2-position is often achieved via a thiolation reaction using a thiol reagent under basic or acidic conditions.

  • Esterification: : Finally, the acetate ester moiety can be introduced through esterification of the intermediate with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely focus on optimizing yield and purity, using scalable methods like continuous flow reactions and automated synthesis. Safety and cost-effectiveness are crucial considerations for large-scale production, involving rigorous process optimization and quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)acetate undergoes various chemical reactions, including:

  • Oxidation: : Can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Reduction of specific functional groups within the molecule can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : The trifluoromethyl group on the aromatic ring can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Palladium or platinum catalysts for coupling reactions.

Major Products

  • Sulfoxides/Sulfones: : Oxidation products.

  • Reduced Intermediates: : Products of reduction reactions.

  • Substituted Aromatic Compounds: : Products of nucleophilic substitution.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for more complex molecules in organic synthesis. Its unique functional groups make it a valuable building block for designing new materials and catalysts.

Biology

Ethyl 2-((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)acetate is explored for its potential as a biochemical probe or as a starting point for the development of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural motifs may be relevant for developing drugs targeting specific enzymes or receptors.

Industry

Industrially, it could be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism by which ethyl 2-((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)acetate exerts its effects involves interactions with molecular targets, potentially including enzymes and receptors. Its trifluoromethylphenyl group and pyrimidine ring can facilitate binding to specific biological sites, influencing biochemical pathways and physiological responses. Further research is needed to elucidate the precise mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-((5-phenyl-2-pyrimidinyl)sulfanyl)acetate: : Similar structure but lacks the trifluoromethyl group.

  • Methyl 2-((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)acetate: : Similar but with a different ester moiety.

  • Ethyl 2-((5-(2-pyridinyl)-2-pyrimidinyl)sulfanyl)acetate: : Similar structure with a pyridinyl group instead of trifluoromethylphenyl.

Uniqueness

This compound is unique due to its combination of a trifluoromethyl-substituted phenyl group and a pyrimidinyl sulfanyl acetate moiety. This unique structure imparts specific chemical and biological properties, making it distinct from related compounds and valuable for diverse research and industrial applications.

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Properties

IUPAC Name

ethyl 2-[5-[3-(trifluoromethyl)phenyl]pyrimidin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2S/c1-2-22-13(21)9-23-14-19-7-11(8-20-14)10-4-3-5-12(6-10)15(16,17)18/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUAPOAILXLAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(C=N1)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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